Ethylenyl
Description
Theoretical Frameworks and Conceptual Foundations of Ethylenyl Chemistry
The study of this compound chemistry relies heavily on advanced theoretical frameworks and computational methodologies to understand its unique reactivity and electronic structure. The presence of an unpaired electron is central to its high reactivity, making it prone to various chemical transformations nih.gov.
Theoretical chemistry employs sophisticated models to elucidate the behavior of this compound. Ab initio molecular orbital calculations, including methods such as the MP2 level and G2 theory, are utilized to determine the structures and properties of this compound and its derivatives, including their gas-phase basicities and acidities capes.gov.br. Density functional theory (DFT) is another powerful computational tool applied to describe the thermochemical properties of compounds containing ethenyl groups capes.gov.br.
Furthermore, time-dependent density functional theory (TDDFT) calculations provide insights into the electronic ground and excited states of ethenyl radicals. These computational studies correlate properties such as highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energy, ground state dipole moment, optical band gap, bond dissociation enthalpy, and ionization potential with the observed chemical properties, including antioxidant activities of ethenyl-containing compounds rsc.orgacs.org. Conceptual foundations like structure-activity relationships (SAR) and molecular orbital theory are crucial for guiding experimental design and predicting reactivity patterns in ethenyl chemistry . Thermodynamic modeling can also be employed to optimize reaction yields involving ethenyl species .
Interdisciplinary Significance of this compound in Modern Chemical Sciences
The interdisciplinary significance of this compound in modern chemical sciences is profound, bridging various fields due to its versatile reactivity and structural characteristics. Its role as a reactive intermediate makes it invaluable in synthetic organic chemistry, where it participates in a range of reactions, including radical additions and polymerizations, leading to the synthesis of complex and novel compounds wikipedia.orgontosight.aiontosight.ai.
In the realm of biochemistry and medicinal chemistry, ethenyl groups are integral components of numerous biological molecules and pharmaceutical compounds. For instance, ethenyl estradiol, a synthetic estrogen, contains an ethenyl group, and its presence is often critical in determining the biological activity and interaction with target receptors in the body ontosight.ai. Research has also explored the antioxidant properties of ethenyl indoles, with computational studies supporting their free radical quenching mechanisms rsc.org.
Materials science greatly benefits from this compound chemistry. Its derivatives are precursors in the synthesis of various materials, including thiophene (B33073) derivatives, which find potential applications in organic electronics ontosight.ai. Recent advancements highlight the incorporation of ethenyl groups into metal-organic frameworks (MOFs). These ethenyl-functionalized MOFs, such as ZrT-1-ethenyl, are designed to introduce unsaturated bonds into ligands, providing abundant adsorption sites that are crucial for highly efficient gas separation and purification, particularly for ethylene (B1197577) from complex mixtures researchgate.netnih.govacs.org. Theoretical investigations into the nonlinear optical (NLO) properties of ethenyl-containing MOFs further underscore their potential in advanced materials acs.org.
Beyond synthetic and materials applications, this compound plays a role in understanding fundamental chemical processes, including combustion and atmospheric chemistry ontosight.ai. The broader field of chemistry is inherently interdisciplinary, integrating with disciplines such as biochemistry, environmental science, materials science, medicinal science, and agricultural chemistry to address complex global challenges and drive innovation solubilityofthings.comimgroupofresearchers.compressbooks.pubsparkl.me.
Data Tables
Table 1: Key Properties of this compound (Ethenyl Radical)
| Property | Value |
| Molecular Formula | C₂H₃ |
| Molecular Weight | 27.05 g/mol nih.gov |
| Synonyms | Vinyl radical, Ethenyl, Ethenyl radical nih.gov |
| InChIKey | ORGHESHFQPYLAO-UHFFFAOYSA-N nih.gov |
| SMILES | C=[CH] nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H4/c1-2/h1-2H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C2H4, Array | |
| Record name | ETHYLENE | |
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| Record name | ETHYLENE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
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| Record name | ethylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethylene | |
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Related CAS |
26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4 | |
| Record name | Ethene, tetramer | |
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DSSTOX Substance ID |
DTXSID1026378 | |
| Record name | Ethylene | |
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Molecular Weight |
28.05 g/mol | |
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Physical Description |
Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor. | |
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Boiling Point |
-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F | |
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Flash Point |
-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx) | |
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Solubility |
In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble) | |
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Density |
0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F | |
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Vapor Density |
0.98 (Air = 1), Relative vapor density (air = 1): 0.98 | |
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Vapor Pressure |
Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100 | |
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Impurities |
Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation. | |
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Color/Form |
Colorless gas | |
CAS No. |
74-85-1, 87701-65-3 | |
| Record name | ETHYLENE | |
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Melting Point |
-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F | |
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Advanced Synthetic Methodologies for Ethylenyl Functionalized Compounds
Precision Synthesis of Ethylenyl Scaffolds and Derivatives
Stereoselective Approaches to this compound-Containing Olefins
The stereoselective synthesis of this compound-containing olefins is paramount for controlling the three-dimensional structure and, consequently, the properties of complex molecules. Various methodologies have been developed to achieve high E/Z selectivity and diastereoselectivity in the formation of these crucial double bonds.
One significant method is the Zweifel olefination , which enables the stereoselective synthesis of alkenes from vinyl organoboron compounds. This reaction is understood to proceed through the formation of iodonium (B1229267) species upon activation of boron ate complexes with iodine, followed by a 1,2-migration and subsequent base-mediated anti-elimination, typically yielding Z-olefins. Recent advancements have demonstrated stereodivergent synthesis, allowing for the selective formation of either E or Z-vinyl heteroarenes through careful optimization and the use of different electrophiles, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, CID 11099).
The boron-Wittig reaction offers another route for the stereoselective synthesis of vinyl-boronic esters from ketones, often employing diamine ligands to achieve the desired stereocontrol. Complementary to this, a novel copper-catalyzed olefination of imines with alkenyl boronate esters as coupling partners has shown high E-selectivity. This selectivity arises from a stereoselective addition of a heterobimetallic intermediate to the imine, followed by a stereospecific anti-elimination.
For the formation of vinyl sulfides, a microwave-promoted stereoselective vinylation of heterocyclic thiols with activated terminal alkynes has been reported. This reaction proceeds in an anti-Markovnikov fashion, delivering Z-selective vinyl sulfides in excellent yields under mild, transition metal-free conditions in aqueous media, highlighting a green chemistry approach.
In the realm of asymmetric synthesis, the copper-mediated S(N)2' reaction of vinyl oxazines with Grignard reagents has proven effective for the stereoselective synthesis of trans-olefins. This method exhibits high trans-selectivity and has been successfully applied in the asymmetric synthesis of complex molecules such as D-threo-sphingosines.
The construction of (Z)-1,2-disubstituted vinyl sulfones can be achieved through a one-pot palladium-catalyzed hydrostannylation-Stille tandem reaction . This sequence involves the palladium-catalyzed hydrostannylation of acetylenic sulfones with tributyltin hydride (CID 6876), followed by a Stille coupling with aryl iodides, providing the desired Z-isomers under mild conditions.
Recent developments in photoredox-catalyzed vinylations offer transition-metal-free routes to functionalized alkenes with excellent stereoselectivities, preserving the alkene configuration. Utilizing vinylbenziodoxol(on)es (VBX, VBO) as reagents, these methods have demonstrated diastereoselective synthesis of C-vinyl glycosides, achieving complete (E)-selectivity in some instances. Notably, trisubstituted (Z)-VBO reagents can also participate in stereoselective C-C coupling to yield (Z)-alkenes.
The Ramberg–Bäcklund olefination reaction (RBR) provides a method for the stereoselective synthesis of vinyl nitriles. The stereochemical outcome (E or Z) in RBRs is often influenced by the strength of the base employed, with strong bases typically favoring the formation of E isomers and weaker bases promoting Z olefins.
Furthermore, a novel diastereoselective alkenylation of enolates using alkenylselenonium salts has been developed. This method provides ethenylation products of carbonyl compounds in high yields and with high diastereoselectivity, reaching up to 95% diastereomeric excess (de).
While not a direct ethylenylation, the stereoselective epoxidation of alkenes, which contain the this compound group, is also a critical transformation. Reactions with peracids generally preserve the E or Z configuration of the double bond substituents. Similarly, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄, CID 24040) or potassium permanganate (B83412) (KMnO₄, CID 24497), while anti-dihydroxylation can be performed via epoxide cleavage.
Catalytic Strategies for this compound Bond Formation
Multi-Component Reactions for this compound Moiety Incorporation
Multi-component reactions (MCRs) are powerful synthetic methodologies that enable the formation of complex products from three or more starting materials in a single reaction vessel, often with high atomic efficiency and minimal by-products nih.govtcichemicals.comnih.govfrontiersin.org. These reactions are particularly advantageous for the rapid generation of molecular diversity and complexity nih.gov.
While direct examples of MCRs specifically incorporating an "ethenyl" (vinyl) group are less frequently highlighted in general MCR literature compared to other functionalities, related unsaturated moieties like the ethynyl (B1212043) (acetylenic) group are often incorporated through MCRs. The principles and advantages of MCRs extend to the synthesis of compounds with diverse unsaturated functionalities.
Examples of MCRs Incorporating Unsaturated C2 Moieties (Ethynyl) :
Propargyl Ether Synthesis: Copper-catalyzed three-component reactions have been developed for the synthesis of highly functionalized propargyl ethers. These reactions typically involve diazo compounds, alcohols, and ethynyl benziodoxole (EBX) reagents. This methodology allows for extensive variation of the three reacting partners, leading to a broad range of propargyl ethers, which contain an ethynyl (C≡CH) moiety researchgate.net.
Asymmetric Synthesis: An asymmetric three-component reaction utilizing EthynylBenziodoXoles (EBXs), 2,2,2-trifluorodiazoethane, and various nucleophiles (e.g., primary, secondary, and tertiary alcohols, as well as anilines) has been reported. Catalyzed by Cu(I)-BOX (Bisoxazoline) complexes, this protocol provides access to chiral trifluoromethylated propargyl ethers and anilines with high enantioselectivity and yield researchgate.net.
Nucleoside Chemistry: The Mannich reaction, a classical MCR, has been adapted to incorporate ethynyl groups. For instance, the use of 3'-ethynylnucleoside as a hydrogen-active component in a three-component Mannich reaction with paraformaldehyde and diisopropylamine, catalyzed by cuprous bromide, yields Mannich bases containing the ethynyl functionality beilstein-journals.org.
Functionalized Anilines: Three-component reactions involving 2-ethynylanilines, perfluoroalkyl iodides, and carbon monoxide have been explored for the synthesis of complex organic structures researchgate.net.
These examples demonstrate the utility of MCRs in efficiently constructing molecules with unsaturated carbon-carbon bonds, providing versatile access to building blocks for further synthesis or direct application in materials science.
Polymerization Chemistry of this compound-Derived Monomers
The ethenyl (vinyl) functional group is a cornerstone in polymer chemistry, serving as the reactive site for a vast array of polymerization processes. Monomers containing this group, commonly known as vinyl monomers, undergo addition polymerization to form long-chain macromolecules.
Anionic Polymerization for this compound-Based Macromolecules
Anionic polymerization is a type of chain-growth polymerization in which the kinetic-chain carriers are anions wikipedia.org. This technique is particularly renowned for its ability to produce polymers with precisely controlled molecular weights, narrow molecular weight distributions (polydispersity), and well-defined architectures, including block copolymers and end-functionalized polymers wikipedia.orguni-bayreuth.desemanticscholar.orgacs.org.
Mechanism and Characteristics: The process is initiated by strong nucleophiles or electron-transfer agents, which attack the vinyl monomer to generate a carbanion wikipedia.orgeresearchco.com. A hallmark of anionic polymerization, especially for certain monomers, is its "living" character, first unambiguously demonstrated by Michael Szwarc in 1956 using styrene (B11656) and dienes with sodium naphthalenide as an initiator wikipedia.orguni-bayreuth.desemanticscholar.org. In living anionic polymerization, the propagating chain ends remain active indefinitely in the absence of impurities or deliberate termination, allowing for sequential monomer addition to synthesize block copolymers or to control polymer chain length with high precision wikipedia.orgsemanticscholar.org.
Suitable Monomers: Monomers susceptible to anionic polymerization typically possess electron-withdrawing groups that can stabilize the negative charge of the propagating carbanion. Key classes of vinyl monomers include:
Hydrocarbon Monomers: Styrene (R = C₆H₅), butadiene (R = CH=CH₂), and isoprene (B109036) (R = C(Me)=CH₂) are important examples. Styrene and dienes are frequently polymerized using alkyllithium initiators (e.g., n-butyllithium) in nonpolar solvents or electron-transfer agents like sodium naphthalenide in polar solvents such as tetrahydrofuran (B95107) (THF) wikipedia.orguni-bayreuth.de.
Polar Vinyl Monomers: Acrylate esters, such as acrylonitrile, methacrylates, cyanoacrylates, acrolein, vinylpyridine, vinyl sulfone, and vinyl silanes, are also amenable to anionic polymerization wikipedia.orguni-bayreuth.deeresearchco.com. Highly electrophilic monomers like cyanoacrylates may require only weakly nucleophilic initiators wikipedia.org.
Initiators and Solvents: The choice of initiator and solvent is critical and depends on the reactivity of both the initiator and the propagating chain end. Strong nucleophiles like alkyllithiums are effective for less reactive monomers like styrene, while less reactive anionic species can utilize a wider range of solvents wikipedia.orguni-bayreuth.de.
Applications: Anionic polymerization is widely used in the commercial production of various polymers, including synthetic polydiene rubbers (e.g., polybutadiene, polyisoprene), solution styrene-butadiene rubbers (SBR), and thermoplastic styrenic elastomers semanticscholar.orgeresearchco.com.
Table 1: Examples of Monomers and Initiators in Anionic Polymerization
| Monomer Type | Examples | Typical Initiators | Solvents (Examples) |
| Hydrocarbon Vinyl | Styrene, Butadiene, Isoprene | n-Butyllithium, Sodium Naphthalenide | Hydrocarbons, THF |
| Polar Vinyl | Acrylates, Methacrylates, Acrylonitrile, Vinylpyridine, Cyanoacrylates | Amines, Phosphines, Alkyllithiums, Alkali metal complexes | THF, Polar Aprotic |
Controlled Radical Polymerization of this compound Monomers
Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), emerged in the 1990s as a revolutionary advancement in polymer synthesis. Unlike conventional free radical polymerization, CRP techniques provide significant control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), chain-end functionality, and composition sigmaaldrich.com. This control is achieved by establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species, thereby minimizing premature termination sigmaaldrich.comresearchgate.net.
Three primary techniques dominate the field of CRP:
Atom Transfer Radical Polymerization (ATRP): ATRP is one of the most successful CRP methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionalities sigmaaldrich.comazom.com. It typically involves a transition metal catalyst (e.g., copper complexes) that reversibly activates dormant species (e.g., alkyl halides) to generate propagating radicals. ATRP can be utilized with a broad range of vinyl monomers, including acrylates, styrenics, and methacrylates sigmaaldrich.comazom.com.
Reversible Addition/Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile CRP technique known for its tolerance to a diverse range of functional groups in monomers, solvents, and initiators specificpolymers.com. It employs a chain transfer agent (CTA), commonly a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates, dithiocarbamates, xanthates), which reversibly reacts with propagating radicals to control the polymerization process specificpolymers.com. RAFT is effective for polymerizing a wide variety of vinyl monomers, including both more-activated monomers (MAMs) like styrene, (meth)acrylates, and acrylonitrile, and less-activated monomers (LAMs) such as vinyl acetate (B1210297) and N-vinylpyrrolidone specificpolymers.comacs.org.
Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals (e.g., TEMPO derivatives) to reversibly cap growing polymer chains, creating a dynamic equilibrium between active radicals and dormant species sigmaaldrich.comresearchgate.net. This method is particularly robust and can be applied to various vinyl monomers, including styrenes, acrylates, and N-vinyl monomers researchgate.netacs.org.
Table 2: Key Controlled Radical Polymerization Techniques and Monomer Examples
| CRP Technique | Control Agent Type | Representative Monomers | Key Advantage |
| ATRP | Transition metal complexes (e.g., Cu-based) | Styrene, (Meth)acrylates | High control over molecular weight and end-functionality sigmaaldrich.comazom.com |
| RAFT | Thiocarbonylthio compounds (e.g., dithioesters, trithiocarbonates) | Styrene, (Meth)acrylates, Acrylonitrile, Vinyl acetate, N-Vinylpyrrolidone | Broad functional group tolerance, wide monomer applicability specificpolymers.com |
| NMP | Nitroxide radicals | Styrene, Acrylates, N-Vinylpyrrolidone, Vinyl acetate | Robustness, metal-free option sigmaaldrich.comresearchgate.netacs.org |
Applications: Polymers generated by CRP find extensive applications in advanced materials science. These include surface modification, the synthesis of block copolymers for drug delivery and biomaterial applications, pigment dispersion, memory devices, and composite manufacturing sigmaaldrich.comazom.com. The precise control offered by CRP enables the design of polymers with tailored properties for specific high-performance applications.
Polyhomologation in Precision Polymer Synthesis
Polyhomologation, also known as "C1 polymerization," represents a distinct and powerful methodology for the precision synthesis of polymers, particularly polyethylene (B3416737) (PE) nist.govrsc.orgacs.orgacs.org. Unlike traditional vinyl polymerization which involves the addition of C2 (or larger) monomer units, polyhomologation builds the polymer backbone one carbon (C1) at a time.
Mechanism and Characteristics: This technique typically involves the living polymerization of ylides, such as dimethylsulfoxonium methylide, initiated by trialkylboranes rsc.orgacs.orgkaust.edu.sa. The process involves the sequential insertion of methylene (B1212753) (–CH₂–) units, leading to the formation of perfectly linear polyethylene chains. A key advantage of polyhomologation is its ability to produce polyethylene with very narrow molecular weight distributions and a high degree of structural perfection, free from the branching often associated with other polyethylene synthesis methods nist.govrsc.orgacs.orgkaust.edu.sa. The degree of polymerization can be precisely controlled by modulating the amount of monomer added nist.gov.
Research Findings and Applications: Recent research has demonstrated the utility of polyhomologation for synthesizing precision polyethylene with tunable properties. For instance, deuterated polyethylene (dPE) can be prepared via polyhomologation of a deuterated ylide, allowing for precise control over the amount and uniform distribution of deuterium (B1214612) within the polymer chains nist.govacs.org. Such isotopically labeled polymers are invaluable for advanced analytical techniques like small-angle neutron scattering, which provide insights into polymer structure and dynamics nist.govacs.org.
Furthermore, polyhomologation can be combined with other living polymerization techniques to create complex polymer architectures. A notable example is the synthesis of polyethylene-based block copolymers by combining anionic polymerization with polyhomologation through a "bridge" molecule (e.g., BF₃OEt₂) kaust.edu.sa. This innovative approach allows for the creation of block copolymers like polybutadiene-block-polyethylene (PBd-b-PE) and polystyrene-block-polyethylene (PS-b-PE) with well-defined structures and low polydispersities kaust.edu.sa.
Table 3: Characteristics and Applications of Polyhomologation
| Characteristic | Description |
| Monomer Unit | Methylene (C1) unit from ylides (e.g., dimethylsulfoxonium methylide) rsc.orgacs.org |
| Initiator | Trialkylboranes rsc.orgkaust.edu.sa |
| Polymer Product | Linear Polyethylene (PE) with controlled molecular weight and narrow polydispersity nist.govrsc.orgacs.orgkaust.edu.sa |
| Precision Control | Allows for tunable isotopic labeling (e.g., deuteration) and defect-free polymer synthesis nist.govacs.org |
| Advanced Architectures | Enables the synthesis of block copolymers by combination with other living polymerization methods (e.g., anionic polymerization) nist.govkaust.edu.sa |
| Key Applications | Materials for structure-property relationship studies, small-angle neutron scattering analysis, specialized polyethylene materials nist.govacs.orgacs.org |
Elucidation of Ethylenyl Reaction Mechanisms and Reactivity Patterns
Radical Chemistry of Ethylenyl Species (C2H3)
The this compound radical is a highly reactive species whose generation and consumption mechanisms, as well as its kinetic and thermodynamic properties, are crucial for understanding its role in complex chemical systems.
Mechanistic Investigations of this compound Radical Generation and Consumption
This compound radicals can be generated through several distinct pathways depending on the chemical environment and conditions. In laboratory settings, C2H3 can be produced via the photolysis of acetylene (B1199291) (C2H2) or C2HCF3 wikipedia.org. Under thermal conditions, specifically in the pyrolysis of ethylene (B1197577) (C2H4), this compound radicals are formed through the disproportionation of C2H4 at temperatures ranging from approximately 750 K to 1000 K cdnsciencepub.com. At higher temperatures, exceeding 1000 K, the decomposition of C2H4 directly yields C2H3 and a hydrogen atom (H) cdnsciencepub.com. Another significant generation pathway involves the C-C single bond scission in acrolein (CH2CHCHO) during pyrolysis, a barrierless reaction with a standard enthalpy change of 397.84 kJ/mol at 0 K, concurrently producing a formyl radical (HCO) lib4ri.chresearchgate.net. Hydrogen abstraction from ethylene (C2H4) by hydroxyl radicals (OH) also serves as an exothermic route for C2H3 formation aanda.org. Furthermore, the addition of hydrogen atoms to acetylene (C2H2) can lead to the formation of this compound radicals osti.gov. At temperatures above 1500 K, the homolytic fission of the C-H bond in acetylene is a primary initiation step, producing an ethynyl (B1212043) radical (C2H) and a hydrogen atom, which can then further react to form C2H3 osti.gov.
The consumption of this compound radicals occurs through various reactive channels. Reactions with ground-state atomic oxygen [O(3P)] proceed via both addition and abstraction pathways, yielding products such as ketene (B1206846) (CH2CO) and hydrogen (H), carbon monoxide (CO) and methyl radical (CH3), or acetylene (C2H2) and hydroxyl radical (OH) acs.org. The unimolecular decomposition of the C2H3 radical is a known consumption pathway, leading to acetylene (C2H2) and a hydrogen atom cdnsciencepub.comacs.org. At lower temperatures, addition reactions of the this compound radical become significant, contributing to the formation of higher molecular weight products cdnsciencepub.com. The reaction of C2H3 with the hydroperoxyl radical (HO2) results in the formation of C2H3O2H rsc.org. Additionally, this compound radicals participate in addition reactions with aromatic radicals, such as the phenyl radical (C6H5), playing a crucial role in the formation of polycyclic aromatic hydrocarbons (PAHs) researchgate.netcdnsciencepub.com. Reactions with molecular oxygen (O2) are also important consumption pathways for vinyl radicals nih.gov.
Kinetics and Thermodynamics of this compound Radical Reactions
The kinetics of this compound radical reactions are highly dependent on temperature and the nature of the reacting species. For instance, the reaction of vinyl radicals with O2 exhibits a negative temperature dependence at lower temperatures (below 420 K) and appears to be independent of temperature at higher temperatures (above 420 K) nih.gov. The bimolecular rate constant for the reaction of C2H3 with C2H2 is notably slow leidenuniv.nl. Conversely, hydrogen atom addition to ethylene (C2H4) to form C2H3 is a very fast process, with rate constants exceeding 10^4 s^-1, and is significantly enhanced by quantum tunneling effects aanda.org. Rate constants for hydrogen abstraction reactions involving this compound radicals and various molecules are critical for kinetic modeling across a broad range of temperatures nih.govnasa.govrsc.org.
Thermodynamically, the standard enthalpy of formation (ΔHf°) for the this compound radical (C2H3) at 298 K is reported as 71.64 kcal/mol berkeley.edu. Another high-level theoretical study provides a value of 297.22 ± 0.30 kJ mol-1 (approximately 71.02 kcal/mol) at 298 K, and 301.26 ± 0.30 kJ mol-1 (approximately 72.00 kcal/mol) at 0 K osti.govresearchgate.net. While not directly for C2H3, the bond dissociation energy (BDE) of C-H bonds in related hydrocarbons, such as ethane (B1197151) (C2H6), which is 101.1 kcal/mol, provides a comparative context for radical stability and reactivity wikipedia.org. Hydrogen abstraction reactions by OH radicals leading to C2H3 from C2H4 are exothermic, indicating their thermodynamic favorability aanda.org.
Table 1: Selected Thermodynamic Properties of this compound Radical (C2H3)
| Property | Value (298 K) | Value (0 K) | Reference |
| Standard Enthalpy of Formation (ΔHf°) | 71.64 kcal/mol | - | berkeley.edu |
| Standard Enthalpy of Formation (ΔHf°) | 297.22 ± 0.30 kJ/mol | 301.26 ± 0.30 kJ/mol | osti.govresearchgate.net |
Role of this compound Radicals in Combustion and Pyrolysis Processes
This compound radicals are recognized as key intermediates in the intricate chemical mechanisms governing the combustion and pyrolysis of hydrocarbon fuels lib4ri.chrsc.orgnih.gov. They are particularly important in fuel-rich hydrocarbon combustion processes of various alkynes, occurring at high temperatures exceeding 1800 K nih.gov. The this compound radical serves as a crucial precursor in the formation of larger molecular structures, including polyynes, polycyclic aromatic hydrocarbons (PAHs), and ultimately, soot particles lib4ri.chresearchgate.netcdnsciencepub.comnih.govnih.govresearchgate.net.
In the context of ethylene pyrolysis, the decomposition of the C2H3 radical is the exclusive pathway for the production of acetylene (C2H2) cdnsciencepub.com. Furthermore, the vinyl radical (C2H3) has been directly observed in the pyrolysis of acrolein and is strongly implicated in the mechanisms leading to PAH and soot growth lib4ri.chresearchgate.net. In more complex systems, such as the pyrolysis of propane-benzene mixtures, the C2H3 radical plays a role in the formation of styrene (B11656) semanticscholar.org. The addition of hydrogen atoms to alkenes, which can generate this compound radicals, is a common reaction that triggers the isomerization of complex hydrocarbons into aromatic compounds within flames, highlighting its significance in the formation of hazardous combustion byproducts researchgate.net.
Electron Transfer Dynamics in this compound-Linked Systems
The presence of the this compound moiety in molecular systems can significantly influence their electron transfer dynamics, particularly in photoinduced processes and charge transfer states.
Photoinduced Electron Transfer Mechanisms
Photoinduced electron transfer (PET) mechanisms involving this compound-linked systems have been investigated, particularly in the context of vinylarene-terminated organosilanes nih.govacs.org. These studies utilize ultrafast transient absorption spectroscopy to characterize the charge-transfer and recombination behaviors within these molecules nih.govacs.org. Upon photoexcitation, these systems exhibit ultrafast spectral dynamics attributed to the relaxation of a nascent charge-separated excited state, followed by a return to the ground state through charge recombination nih.govacs.org. The electron-accepting strength of the vinyl (this compound) end groups in these organosilanes plays a critical role in dictating the electronic coupling and, consequently, the rate of charge recombination nih.govacs.org. Research has also explored the influence of isomerism on the back electron transfer (BET) rate in anthracene-based systems featuring vinyl substituents, demonstrating how molecular architecture can modulate electron transfer efficiency rsc.org.
Charge Transfer State Dynamics and Intermolecular Interactions
The dynamics of charge transfer states and their intermolecular interactions in this compound-linked systems are complex and dependent on both molecular design and environmental factors. In acceptor-donor-acceptor organosilanes with vinyl end groups, the relaxation of the "hot" charge-separated excited state is observed to scale with the strength of dipole-dipole interactions between solvent molecules and the polar arene-vinyl acceptor nih.govacs.org. The electron-accepting strength of the vinyl moiety is a key determinant of whether electronic coupling governs the charge recombination rate nih.govacs.org.
Detailed research findings indicate that weak electron acceptors within these systems lead to fast charge recombination due to relatively large electronic coupling, often approaching the adiabatic limit nih.govacs.org. Conversely, strong and moderate-strength acceptors support more stable charge-separated states characterized by weaker electronic coupling and consequently longer lifetimes nih.govacs.org. Furthermore, the solvent environment significantly impacts these dynamics; recombination rates increase substantially for structures with weak and moderate-strength acceptors in nonpolar solvents like cyclohexane (B81311), a phenomenon attributed to increased electronic coupling in an environment where charge pairs are weakly screened nih.govacs.org. In contrast, for systems with strong electron acceptors, the very low reorganization energy in cyclohexane can push the back-electron transfer process further into the Marcus inverted regime, resulting in an increase in the charge-separation lifetime nih.govacs.org. While not directly involving the this compound radical, the principles of charge transfer dynamics in "vinyl-linked systems" are also relevant in materials science, such as in perovskite solar cells where poly(vinyl alcohol) (PVA) thin layers, containing vinyl groups, are used to enhance electron extraction and suppress non-radiative recombination at buried charge-selective heterointerfaces x-mol.com.
Proton Transfer and Acid-Base Catalysis in this compound Transformations
Proton transfer processes and acid-base catalysis play a significant role in the transformations involving ethenyl groups. As alkenes, ethenyl derivatives are susceptible to protonation, which can initiate various reaction pathways.
Acid Catalysis: In the presence of acids, the π-electrons of the ethenyl group can be protonated, forming a carbocation intermediate. This carbocation is highly reactive and can undergo further transformations, such as nucleophilic attack or rearrangements. For instance, acid-catalyzed hydration of alkenes involves the protonation of the double bond, followed by the nucleophilic attack of water and subsequent deprotonation to yield an alcohol. The regioselectivity of such additions often follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation bartleby.com.
Base Catalysis: While ethenyl groups themselves are not typically acidic, their reactivity can be significantly altered by the presence of electron-withdrawing groups, making them susceptible to base-catalyzed reactions. For example, vinyl sulfone dyes, which contain a -SO2CH=CH2 group, are highly reactive towards base residues bartleby.com. The sulfonyl group makes the vinyl group electrophilic, facilitating nucleophilic attack by basic species. This property is crucial in various industrial applications, including the textile industry bartleby.com.
Detailed Research Findings: Research has shown that the stability of the vinyl group under basic conditions makes it a useful protecting group for hydroxyl functionalities rsc.org. This highlights the differential reactivity of the ethenyl group depending on the reaction conditions and the presence of activating or deactivating substituents.
Electrophilic and Nucleophilic Reactivity of this compound Centers
The ethenyl group exhibits both electrophilic and nucleophilic characteristics, depending on the electronic environment and the nature of the attacking reagent.
Electrophilic Reactivity: Due to the presence of the electron-rich carbon-carbon double bond, ethenyl groups are highly susceptible to electrophilic attack. This is a hallmark of alkene chemistry, where electrophiles (electron-deficient species) readily add across the double bond. Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration. The mechanism typically involves the formation of a carbocation intermediate, followed by nucleophilic attack. For instance, a vinyl group attached to a benzene (B151609) ring can activate the ring towards electrophilic aromatic substitution (EAS) through resonance, directing substitution to ortho and para positions quora.com.
Nucleophilic Reactivity: Under certain conditions, particularly when activated by electron-withdrawing groups, the ethenyl carbon can become an electrophilic center, allowing for nucleophilic attack. This is prominently observed in conjugate addition reactions, such as the Michael addition. In such reactions, a nucleophile attacks the β-carbon of an α,β-unsaturated system containing an ethenyl group, leading to the formation of a new carbon-carbon bond wikipedia.orgbartleby.comontosight.ai.
Furthermore, organometallic compounds containing ethenyl groups, such as vinyllithium (B1195746) and vinyl tributyltin, demonstrate significant nucleophilic character. These vinyl organometallics are widely employed in coupling reactions, including Negishi coupling, to form new carbon-carbon bonds wikipedia.org.
Reactivity Summary Table:
| Reactivity Type | Description | Key Mechanism/Example |
| Electrophilic | Electron-rich π-bond attracts electrophiles. | Electrophilic addition (e.g., HBr addition, halogenation), activation in electrophilic aromatic substitution quora.com. |
| Nucleophilic | Activated by electron-withdrawing groups or in organometallic forms. | Conjugate addition (Michael addition), coupling reactions with vinyl organometallics (e.g., Negishi coupling) wikipedia.orgbartleby.comontosight.ai. |
Rearrangement and Isomerization Pathways Involving this compound Groups
Ethenyl groups can participate in various rearrangement and isomerization pathways, leading to structural changes within molecules. These transformations often involve carbocation intermediates or pericyclic reactions.
Rearrangements: One notable rearrangement involving ethenyl groups occurs in allyl compounds (which contain a vinyl group adjacent to a saturated carbon). Allylic rearrangements involve the shifting of a double bond and a substituent, often through a carbocation intermediate, leading to an isomer wikipedia.org. Vinyl carbocations (C2H3+) are highly unstable and reactive intermediates that can form in solvolysis reactions bartleby.com. Their instability stems from limited hyperconjugation and resonance stabilization compared to more substituted carbocations bartleby.com. This inherent instability drives them towards rapid rearrangement pathways to achieve more stable structures.
Isomerization: Isomerization pathways involving ethenyl groups primarily concern geometric (E/Z) isomerism around the carbon-carbon double bond. The restricted rotation around the double bond allows for the existence of cis (Z) and trans (E) isomers, which can interconvert under specific conditions, such as light or heat, often via a radical or carbocation intermediate. For instance, the synthesis of ethenyl and ethynyl ferrocene (B1249389) polyaromatic dyads has shown that ethenyl dyads can exist in both orthogonal and coplanar orientations, with the trans-(E)-conformation being confirmed by coupling constants acs.org.
Key Isomerization and Rearrangement Processes:
| Process Type | Description | Driving Force/Conditions |
| Allylic Rearrangement | Shift of double bond and substituent in allylic systems. | Formation of stabilized carbocation intermediates wikipedia.org. |
| Vinyl Carbocation Rearrangement | Transformation of highly unstable vinyl carbocations to more stable species. | Instability due to limited hyperconjugation and resonance bartleby.com. |
| Geometric Isomerization (E/Z) | Interconversion between cis and trans isomers around the double bond. | Thermal or photochemical energy, sometimes via radical or carbocation intermediates acs.org. |
Advanced Spectroscopic and Structural Characterization of Ethylenyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformation of organic molecules, including those containing ethynyl (B1212043) groups. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques offer detailed information about the connectivity and spatial arrangement of atoms.
1H and 13C NMR Spectroscopic Analysis
1H NMR Spectroscopy: Protons directly attached to an sp-hybridized carbon atom in a terminal ethynyl group (≡C-H) typically exhibit a characteristic chemical shift in the range of 2.0-3.0 ppm orgchemboulder.com. This relatively high-field chemical shift, compared to vinylic or aromatic protons, is attributed to the anisotropic shielding effect of the triple bond, where the electron circulation around the linear triple bond generates a local magnetic field that opposes the applied external field in the region of the acetylenic proton msu.edumodgraph.co.uk. Protons on carbons adjacent to the ethynyl group will also be influenced by its deshielding effect, though to a lesser extent. For example, in acetylene (B1199291) (C2H2), the two protons are chemically equivalent, resulting in a single 1H NMR signal masterorganicchemistry.com.
13C NMR Spectroscopy: The sp-hybridized carbon atoms of an ethynyl group show distinct chemical shifts in 13C NMR spectra. These carbons typically resonate in the range of 65-90 ppm careerendeavour.com. The non-terminal carbon (C≡C-R) generally appears at a slightly lower field (higher ppm) than the terminal carbon (HC≡C-R) due to differences in hybridization and substituent effects. The chemical shifts of these carbons are sensitive to the electronic nature of the substituents attached to the ethynyl moiety tandfonline.comresearchgate.net. For instance, the 13C NMR shielding tensor of acetylene itself has been determined, showing a significant anisotropy researchgate.net.
Table 1: Typical 1H and 13C NMR Chemical Shifts for Ethynyl Groups
| Nucleus | Type of Proton/Carbon | Chemical Shift Range (δ, ppm) | Notes |
| 1H | ≡C-H (terminal alkyne) | 2.0 - 3.0 orgchemboulder.com | Shielded due to triple bond anisotropy msu.edu. |
| 13C | C≡C (internal alkyne) | 65 - 90 careerendeavour.com | Sensitive to substituent effects. |
| 13C | ≡C-H (terminal alkyne) | 65 - 90 careerendeavour.com | Terminal carbon often slightly higher field than internal. |
Advanced 2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, especially in complex "Ethylenyl" derivatives.
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons. For ethynyl derivatives, this can confirm the presence of an acetylenic proton by showing its coupling to adjacent aliphatic or vinylic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached. This is particularly useful for assigning the 1H signal of the terminal ethynyl proton to its corresponding 13C signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about long-range (2-4 bond) proton-carbon couplings. This technique is invaluable for establishing connectivity across the triple bond and to more distant carbons in the molecular framework, helping to build the complete carbon skeleton and confirm the position of the ethynyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" derivatives and providing insights into their structural features through characteristic fragmentation patterns researchgate.net. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of the elemental composition.
Typical fragmentation pathways for acetylenic compounds often involve the loss of small neutral molecules or radicals. For instance, the loss of acetylene (C2H2) or ethynyl radical (C2H) fragments can be observed, particularly in compounds where these losses lead to stable product ions raco.catcdnsciencepub.com. The presence of a triple bond can influence the stability of radical cations and lead to specific rearrangement pathways. For example, some acetylenic compounds can undergo rearrangements to form stable aromatic ions like the C7H7+ tropylium (B1234903) ion cdnsciencepub.comthieme-connect.de.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups present and the nature of chemical bonds in "this compound" derivatives. Both techniques are based on molecular vibrations, but they differ in their selection rules and sensitivities jascoinc.com.
Infrared (IR) Spectroscopy: Terminal alkynes (containing a ≡C-H bond) exhibit two characteristic IR absorption bands:
≡C-H stretching vibration: A strong, sharp band typically observed in the region of 3330-3270 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.org. This band is highly diagnostic for the presence of a terminal ethynyl group.
C≡C stretching vibration: A weaker band appearing in the range of 2260-2100 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.orgspecac.com. The intensity of this band can be weak or even absent in symmetrical internal alkynes due to the lack of a significant change in dipole moment during vibration libretexts.org.
Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting vibrations of non-polar or weakly polar bonds, making it highly complementary to IR.
C≡C stretching vibration: The C≡C triple bond stretch is typically very strong in Raman spectra, appearing in the range of 2100-2300 cm⁻¹ ramansystems.comtriprinceton.orgstellarnet.us. This strong signal is due to the significant change in polarizability of the electron cloud around the triple bond during vibration jascoinc.comtriprinceton.org.
≡C-H stretching vibration: For terminal alkynes, the ≡C-H stretch can also be observed in Raman, though often less intensely than in IR.
Table 2: Characteristic IR and Raman Frequencies for Ethynyl Groups
| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Notes |
| Terminal Alkyne | ≡C-H stretch | 3330 - 3270 (strong, sharp) orgchemboulder.comlibretexts.orglibretexts.org | Detectable, often weaker than IR. | Highly diagnostic for terminal alkynes. |
| Alkyne | C≡C stretch | 2260 - 2100 (weak to medium) orgchemboulder.comlibretexts.orglibretexts.orgspecac.com | 2100 - 2300 (very strong) ramansystems.comtriprinceton.org | Strong in Raman due to high polarizability change jascoinc.comtriprinceton.org. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of "this compound" derivatives.
UV-Vis Spectroscopy: The ethynyl group itself, when unconjugated, typically absorbs in the far-UV region (e.g., acetylene at 152 nm, 182 nm, and 220 nm) due to π→π* transitions ijprajournal.comegyankosh.ac.inrsc.org. However, conjugation of the ethynyl group with other unsaturated systems (e.g., aromatic rings or other double/triple bonds) leads to a significant bathochromic shift (absorption at longer wavelengths) and often an increase in absorption intensity (εmax) bspublications.netacs.org. This is because extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making lower energy transitions possible bspublications.net. UV-Vis spectroscopy can therefore be used to identify the presence and extent of conjugation involving the ethynyl moiety.
Fluorescence Spectroscopy: While simple unconjugated ethynyl groups are generally not strongly fluorescent, "this compound" derivatives that incorporate extended conjugated systems can exhibit significant fluorescence acs.orgacs.org. For example, ethynyl-substituted polyaromatic hydrocarbons like 3-ethynyl perylene (B46583) possess intrinsic fluorescence broadpharm.com. The photoluminescence wavelength can be tuned by the substitution pattern and the state of matter (solid, solution, gel, or liquid crystal) acs.org. Fluorescence spectroscopy is valuable for studying the excited-state properties, energy transfer, and potential applications in optoelectronic devices for such luminescent "this compound" derivatives acs.org. Electronically excited ethynyl radicals themselves have been observed to fluoresce with broad spectra, extending from 410 to over 750 nm aip.org.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional molecular architecture of crystalline "this compound" derivatives in the solid state. This method provides accurate bond lengths, bond angles, and torsion angles, offering direct confirmation of the presence and geometry of the ethynyl group within the molecular framework.
Compound Names and PubChem CIDs
Computational and Theoretical Approaches to Ethylenyl Chemistry
Quantum Chemical Calculations of Ethylenyl Radical Stability and Reactivity
Quantum chemical calculations are fundamental for determining the intrinsic stability and reactivity of radical species. For the this compound radical (vinyl radical), thermochemical properties, such as the enthalpy of formation, provide insights into its stability. Studies have reported values for the heat of formation of the vinyl radical ranging from 63.66 kcal mol⁻¹ to 72.04 kcal mol⁻¹ aip.org.
Table 1: Reported Enthalpy of Formation for Vinyl Radical (C₂H₃)
| Property | Value Range (kcal mol⁻¹) | Source |
| Enthalpy of Formation | 63.66 - 72.04 | aip.org |
Quantum chemistry is extensively employed to investigate the reactivity of radicals, including the addition of radicals to double bonds mdpi.comcore.ac.uk. Hydrogen abstraction reactions, which are common for ethynyl-like radicals, are crucial in combustion and atmospheric chemistry nih.govrsc.org. These calculations help in understanding how the this compound radical participates in forming larger molecules or undergoes transformations through hydrogen transfer.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical method for investigating the electronic structure and reaction mechanisms of many-body systems, including those involving free radicals researchgate.net. DFT studies are instrumental in exploring the geometries, energies, and vibrational frequencies of reactants, transition states, and products in radical reactions researchgate.net.
Transition states represent critical bottlenecks in chemical transformations, and their accurate location on potential energy surfaces is vital for characterizing chemical reactions and predicting thermodynamic and kinetic parameters arxiv.org. For instance, DFT has been applied to examine the reaction of the ethyl radical with molecular oxygen, providing insights into various conformations and transition states researchgate.net. The M06-2X method is often recommended for studying radical reactions due to its accuracy in predicting thermochemistry, kinetics, and noncovalent interactions researchgate.netnih.gov. Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that identified transition states correctly connect reactants and products rsc.org.
Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without empirical parameters, are crucial for calculating the electronic structure and predicting spectroscopic parameters of radicals. These methods are used to determine thermochemical properties nih.gov and provide accurate structural and spectroscopic parameters such as rotational constants, vibrational frequencies, and vertical excitation energies nih.govarxiv.orgarxiv.org.
For the ethenyl radical, ab initio calculations have been employed to study its electronic ground and excited states acs.org. Such studies can reveal details about the radical's geometry, bond lengths, and angles. For example, ab initio calculations have been used to determine the electronic structure, main force constants, and normal frequencies of related species like 2-hydroxy-ethenyl researchgate.net. The accuracy of these predictions is vital for experimental spectroscopic identification and characterization of the this compound radical in various environments.
Chemical Kinetic Modeling of Complex Reaction Networks Involving this compound
Chemical kinetic modeling is essential for understanding the role of the this compound radical within complex reaction networks, particularly in combustion and atmospheric chemistry. The production and consumption of the this compound radical (C₂H₃) are significant processes within detailed chemical kinetic models of combustion sjsu.edu. These models contribute to an improved understanding of oxidation kinetics for various fuels and aid in estimating properties like laminar burning velocity sjsu.edu.
Hydrogen atom abstraction reactions, such as those involving the ethynyl (B1212043) radical (C₂H) with various hydrogen donors, are prevalent in both combustion and interstellar environments nih.gov. While the ethynyl radical is distinct from this compound, the methodologies and implications for kinetic modeling are similar for small hydrocarbon radicals. High-level theoretical studies have provided reliable kinetic data for these reactions over a wide range of temperatures (e.g., 50–5000 K), revealing relatively low barriers for abstraction nih.gov. The decomposition of hydrocarbons under high-temperature conditions can lead to the formation of ethenyl radical species, highlighting its importance as an intermediate rutgers.edu.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of chemical systems, including radicals, by tracking the movement of atoms and molecules over time. While direct extensive literature on MD simulations specifically for the conformational analysis and intermolecular interactions of the isolated this compound radical is less prevalent due to its small size and high reactivity, MD is a powerful tool for analyzing complex reaction trajectories and extracting reaction networks in which this compound might be involved rutgers.edu.
MD simulations can identify molecular species and reaction events within a system, providing insights into the distribution of reactants and products during a simulation rutgers.edu. For larger systems where this compound acts as an intermediate or reactant, MD can help in understanding its dynamic behavior, interactions with surrounding molecules, and how these interactions influence reaction pathways. Tools like CharmmGUI can predict topology for MD simulations, and geometric clustering algorithms can filter and group conformers based on their structure or kinetics from MD trajectories, aiding in the analysis of complex systems nih.gov.
Materials Science Applications and Functional Advanced Materials
Ethylenyl-Containing Polymers for High-Performance Applications
This compound-containing polymers are a cornerstone of the modern materials industry, valued for their durability, light weight, and chemical resistance. freightamigo.com High-performance polymers are distinguished by their exceptional strength, stability at extreme temperatures, and resistance to wear, making them suitable for demanding environments in the aerospace, automotive, and electronics industries. ensinger-pc.com The incorporation of this compound units into polymer backbones allows for the tailoring of mechanical and thermal properties to meet specific application needs. nih.gov
Design and Synthesis of Functional Polyethylenes
Functional polyethylenes represent a class of polymers where polar functional groups are introduced along the hydrocarbon backbone to enhance properties like adhesion, paintability, and solubility. nih.gov The synthesis of these materials is challenging because the polar groups can poison the transition-metal catalysts typically used in ethylene (B1197577) polymerization. nih.gov
One approach to creating functional polyethylenes is through the copolymerization of ethylene with polar comonomers, though this method often results in branched materials and can be difficult to control. nih.gov A more recent and versatile strategy involves the post-polymerization functionalization of polyethylene (B3416737) feedstocks. nih.gov For instance, a copper-catalyzed amination of polyethylene allows for the direct conversion of C-H bonds into C-N bonds, enabling the introduction of a wide range of nitrogen-based functionalities like amides, carbamates, and sulfonamides. nih.gov This method can be applied to various polyethylene architectures, including low-density polyethylene (LDPE), without causing chain cleavage. nih.gov
Another strategy involves synthesizing chain-end functionalized polyethylenes. This can be achieved through reactions like epoxide ring-opening and thiol-ene additions on vinyl-terminated polyethylenes, yielding a variety of end-groups such as hydroxyl, amino, and carboxyl groups under mild conditions. rsc.org These functionalization techniques transform polyethylene from a simple commodity plastic into a versatile platform for developing new high-performance materials. nih.gov
Table 1: Properties and Applications of Ethylene Polymers
| Polymer Type | Key Properties | Common Applications |
|---|---|---|
| Low-Density Polyethylene (LDPE) | Flexible, moisture resistant freightamigo.com | Packaging films, bags, wire and cable insulation freightamigo.com |
| High-Density Polyethylene (HDPE) | Rigid, strong, chemical resistant freightamigo.compatsnap.com | Milk jugs, pipes, fuel tanks, bottles freightamigo.compatsnap.com |
| Ultra-High Molecular Weight Polyethylene (UHMWPE) | Extremely durable, high impact resistance freightamigo.com | Machine parts, medical implants freightamigo.com |
| Functionalized Polyethylenes | Improved adhesion, paintability, water-solubility nih.gov | Adhesives, coatings, advanced packaging freightamigo.comnih.gov |
Cyclic and Multicyclic Polystyrene Architectures
Macromolecules with cyclic topologies have garnered significant interest due to their unique structures and properties compared to their linear counterparts. researchgate.net A versatile approach for the systematic synthesis of multicyclic polystyrene (mc-PS) is through the cyclopolymerization of macromonomers with reactive end-groups. researchgate.net
In one such method, α,ω-dinorbornenyl end-functionalized polystyrene is used as a macromonomer. The cyclopolymerization of this macromonomer proceeds without gelation, allowing for the creation of mc-PS with a controlled number and size of cyclic units. researchgate.net For example, the cyclopolymerization of a polystyrene macromonomer with a molecular weight of 13,000 g/mol (NB-PS13k-NB) yielded an mc-PS with an average of 3.8 cyclic units. researchgate.net This method has proven effective even for high-molecular-weight macromonomers (e.g., 52,000 g/mol ), demonstrating its versatility. researchgate.net This synthetic strategy opens the door to creating complex polymer architectures containing polystyrene, which can be used in advanced materials applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize a thin film of an organic compound as the emissive electroluminescent layer. wikipedia.org This layer, positioned between two electrodes, emits light when an electric current is applied. wikipedia.orgoled.com The color of the light depends on the molecular structure of the organic materials used. ossila.com this compound groups are frequently incorporated into the π-conjugated systems of these organic molecules to tune their electronic and optical properties.
The basic structure of an OLED consists of several layers: a substrate, an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode. cnrs.fr When a voltage is applied, holes and electrons are injected from the anode and cathode, respectively, and recombine in the emissive layer to form excitons, which then release their energy as light. oled.comcnrs.fr
Carborane-Ethylenyl π-Conjugated Luminophores
A promising class of materials for OLEDs involves the incorporation of ortho-carborane clusters into π-conjugated systems. urfu.rukyoto-u.ac.jp Carboranes are unique molecular compounds of boron and carbon that act as strong electron-acceptors due to the high polarizability of their σ-aromaticity. kyoto-u.ac.jpnih.gov When a carborane unit (acceptor) is linked to a π-conjugated organic fluorophore (donor) via an this compound (alkenyl) or ethynyl (B1212043) bridge, it forms a donor-π-acceptor (D-π-A) system. urfu.runih.gov
These carborane-based luminophores exhibit intriguing photophysical properties, including intramolecular charge transfer (ICT), which can lead to highly efficient light emission. urfu.rukyoto-u.ac.jpkyoto-u.ac.jp The synthesis of alkenyl derivatives of o-carborane (B102288) often involves the Heck reaction of a styrene (B11656) derivative of o-carborane. urfu.ru While not as widely studied as their alkynyl counterparts, these alkenyl-containing systems typically exhibit blue emission. urfu.ru Research has demonstrated that vinylcarborane fluorophores can achieve photoluminescence quantum yields of up to 99% in non-polar solvents, with emissions reaching up to 700 nm, making them promising building blocks for advanced photofunctional materials. mdpi.com
Structure-Property Relationships in Optoelectronic this compound Systems
The performance of optoelectronic devices is intrinsically linked to the molecular structure of the organic materials used. mdpi.com In π-conjugated systems, key relationships exist between the molecular structure and properties like light absorption, emission wavelength, and charge carrier mobility. nih.govsetu.ie
For instance, extending the length of the π-conjugated system generally leads to a red-shift in both the absorption and emission spectra. nih.govsetu.ie This relationship is often linear when plotting the energy of the photoluminescence maxima against the inverse of the conjugation length. nih.gov The molecular architecture also dictates intermolecular interactions and packing in the solid state, which are crucial for efficient charge transport in devices like organic field-effect transistors (OFETs). mdpi.com
In the context of carborane-ethylenyl systems, the geometry and electronic effects of the carborane cluster significantly influence the luminescent properties. kyoto-u.ac.jp The direct attachment of an aromatic ring to an o-carborane can result in luminescence arising from charge transfer from the aromatic ring to the carborane. kyoto-u.ac.jp This principle has been used to develop materials that emit light with an efficiency of 99% or more in the solid state. kyoto-u.ac.jp The ability to control vibrational activity and non-radiative decay processes through precise molecular design is a key factor in developing highly efficient optoelectronic materials. nih.govsetu.ie
Table 2: Photophysical Properties of Selected Carborane-Based Luminophores
| Compound Type | Absorption Range (nm) | Emission Range (nm) | Key Features |
|---|---|---|---|
| Vinylcarborane Fluorophores | 300 - 400 mdpi.com | Up to 700 mdpi.com | High photoluminescence quantum yields (up to 99%) mdpi.com |
| Alkenyl o-Carborane Derivatives | Varies | Typically blue emission urfu.ru | Often synthesized via Heck reaction urfu.ru |
| Aromatic Ring-Carborane Systems | Varies | Varies | Can exhibit solid-state light emission efficiency >99% kyoto-u.ac.jp |
This compound-Modified Surfaces and Interfaces for Sensing and Electronics
Modifying surfaces at the molecular level is a powerful technique for creating functional materials for sensors and electronic devices. nih.gov Introducing specific chemical functionalities, such as this compound groups, onto a surface can dramatically alter its physical and chemical properties, including its electronic characteristics and its ability to interact with other molecules. mdpi.com
Surface modification can be used to tune the properties of two-dimensional materials, such as graphene, for applications in electronics, optoelectronics, and sensors. mdpi.com For example, chemical functionalization can open a bandgap in gapless materials, which is critical for their use in electronic devices. mdpi.com
In the field of chemical sensors, surface modification is key to enhancing sensitivity and selectivity. Hydrogels, which are 3D networks of crosslinked polymers, are often used in flexible chemical sensors due to their high permeability and tissue-like properties. researchgate.net These materials can be functionalized to respond to specific chemical signals. researchgate.net Similarly, metal oxide (MOx) gas sensors, used for detecting gases like ethylene, can have their sensitivity and response time improved through surface modification. mdpi.comresearchgate.net For instance, modifying the surface of a metasurface sensor with compounds like halloysite nanotubes (HNT) can significantly increase the detection sensitivity for protein cancer markers by providing more attachment points and enhancing the local electric field. mdpi.com
In electronics, inserting a molecular monolayer at a metal-semiconductor interface can passivate interface states and align energy levels, improving the efficiency of devices like LEDs and solar cells. nih.gov Modifying polymer surfaces, such as low-density polyethylene (LDPE) and polyethylene terephthalate (PET), through plasma-chemical treatments can increase their surface free energy by creating oxygen-containing groups, which improves adhesion for applications in printed electronics and microfluidics. mdpi.com
Graphene-Based Sensing Platforms with this compound Functionalization
Graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, possesses a high surface-to-volume ratio and excellent electrical conductivity, making it an ideal material for chemical and biological sensors. However, pristine graphene is chemically inert and lacks the selectivity required for detecting specific analytes in complex mixtures. To overcome this, the graphene surface is often functionalized with molecules that can selectively interact with target analytes.
This compound functionalization, particularly through the attachment of ethynylphenyl groups, is a promising strategy for creating selective sensing platforms. The ethynyl group provides a rigid linker to the graphene surface, while the phenyl ring enhances non-covalent π-π stacking interactions. These interactions are particularly effective for the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosive materials. The electron-deficient aromatic rings of nitroaromatics readily stack with the electron-rich phenyl groups on the functionalized graphene surface. This interaction modulates the electronic properties of the graphene sheet, leading to a measurable change in its conductivity or electrochemical signal.
Research into graphene-based sensors for nitroaromatics has demonstrated the effectiveness of leveraging π-π stacking. While various functionalizations are used, the principle remains the same: enhancing the surface interaction with the analyte. An electrochemical sensor using ethynylphenyl-functionalized graphene could detect analytes like 4-nitrophenol (4-NP) or 2,4-dinitrotoluene (DNT) by monitoring the changes in the voltammetric signal upon analyte binding. The performance of such sensors is comparable to other graphene-based systems designed for similar purposes.
| Functionalization Principle | Target Analyte | Detection Method | Reported Limit of Detection (LOD) |
|---|---|---|---|
| Enhanced π-π Stacking | 4-Nitrophenol (4-NP) | Differential Pulse Voltammetry (DPV) | 0.01 µM rsc.org |
| Enhanced π-π Stacking | 4-Nitrophenol (4-NP) | Square Wave Voltammetry (SWV) | 0.02 µM rsc.org |
| Electrostatic & π-π Stacking | 2,4-Dinitrotoluene (DNT) | Voltammetry | Low µM range elsevierpure.comnih.gov |
| Electrostatic & π-π Stacking | 2,4,6-Trinitrotoluene (TNT) | Voltammetry | Low µM range elsevierpure.comnih.gov |
Electrochemical Characterization of Modified Electrode Surfaces
The functionalization of an electrode surface, such as the attachment of this compound groups to graphene, fundamentally alters its interfacial properties. These changes can be effectively probed and quantified using electrochemical techniques, primarily Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry measures the current response of an electrode to a sweeping potential. For a reversible redox probe like the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻), the peak-to-peak separation (ΔEp) in the voltammogram is an indicator of the electron transfer kinetics. An ideal, fast electron transfer results in a ΔEp close to 59/n mV (where n is the number of electrons transferred). Modification of the electrode surface can either impede or facilitate this electron transfer, leading to an increase or decrease in ΔEp, respectively.
Electrochemical Impedance Spectroscopy is a powerful technique for characterizing the electrical properties of the electrode-electrolyte interface. uconn.edu By applying a small sinusoidal voltage at various frequencies, an impedance spectrum is generated. This is often visualized as a Nyquist plot, where the semicircle diameter corresponds to the charge transfer resistance (Rct). researchgate.netbeilstein-journals.org The Rct value quantifies the resistance to the flow of charge between the electrode and the redox probe in the solution. A smaller Rct indicates faster electron transfer and a more conductive interface.
When a graphene electrode is functionalized, for instance with graphene quantum dots (GQDs) or covalently attached this compound-containing molecules, the Rct value changes. The introduction of GQD modifiers has been shown to decrease the Rct, indicating that the functionalization provides a more efficient pathway for electron transfer compared to the bare electrode. beilstein-journals.org
| Electrode | Redox Probe | Charge Transfer Resistance (Rct) |
|---|---|---|
| Bare Glassy Carbon Electrode (GCE) | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | ~12.71 kΩ beilstein-journals.org |
| Graphene Quantum Dot Modified GCE (GQDs/GCE) | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | ~9.98 kΩ beilstein-journals.org |
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com A key area within this field is host-guest chemistry, where a larger "host" molecule forms a complex with a smaller "guest" molecule. The this compound group, particularly when part of a larger hydrophobic structure like styrene (vinylbenzene), can act as an effective guest.
Cyclodextrins (CDs) are common host molecules, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. asianpubs.org This structure allows them to encapsulate nonpolar guest molecules in aqueous solutions. The vinyl group of styrene, along with its phenyl ring, can be included within the cavity of a cyclodextrin, forming a stable host-guest inclusion complex. This encapsulation can increase the solubility of the hydrophobic guest in water and alter its chemical reactivity. metu.edu.trmdpi.com
The stability of a host-guest complex is quantified by its association constant (Kₐ). A higher Kₐ value indicates a stronger and more stable interaction between the host and guest. The association constant can be determined experimentally using techniques such as UV-vis or NMR spectroscopy by monitoring changes in the spectral properties upon complex formation. metu.edu.tr Studies have confirmed the formation of a 1:1 inclusion complex between styrene and methylated β-cyclodextrin, with a determined association constant that indicates a stable interaction. metu.edu.tr
| Host Molecule | Guest Molecule (contains this compound) | Stoichiometry (Host:Guest) | Association Constant (Kₐ) |
|---|---|---|---|
| Methylated β-Cyclodextrin | Styrene | 1:1 metu.edu.tr | 79.53 M⁻¹ metu.edu.tr |
| γ-Cyclodextrin | Styrene | 1:2 mdpi.com | Not Reported |
| β-Cyclodextrin | Phenol (for comparison) | 1:1 | ~178 M⁻¹ (Calculated from ΔG) |
Catalysis Driven by Ethylenyl Intermediates and Modified Systems
Role of Ethylenyl in Heterogeneous Catalysis for Hydrogenation/Dehydrogenation
In heterogeneous catalysis, the ethenyl group, particularly in the form of ethene (ethylene), plays a significant role in hydrogenation and dehydrogenation reactions on metal surfaces. During the catalytic hydrogenation of ethene on transition metal catalysts like nickel or platinum, ethene molecules are adsorbed onto the metal surface, forming metal-carbon bonds libretexts.orgacs.org. This adsorption is an exothermic and reversible process. The hydrogenation proceeds through a series of steps where hydrogen atoms, also adsorbed on the surface, sequentially add to the ethene, forming intermediates such as ethyl and eventually ethane (B1197151) libretexts.org.
A well-studied example is the hydrogenation of acetylene (B1199291), where the vinyl (ethenyl) radical (HCCH2) is identified as a key intermediate in the Horiuti-Polanyi mechanism acs.org. This mechanism involves the sequential addition of hydrogen atoms to the adsorbed alkyne. The first hydrogenation of adsorbed acetylene yields vinyl (ethenyl) on surfaces like palladium (Pd) and silver-palladium (AgPd) acs.org. The subsequent addition of hydrogen can lead to either ethene or ethylidene, with the selectivity influenced by kinetic factors and the catalyst's surface properties acs.org.
Furthermore, ethenyl-related intermediates are observed in complex heterogeneous reactions such as ethylene (B1197577) oligomerization. For instance, in gallium-catalyzed processes, the formation of a Ga-vinyl species from a Ga-ethyl intermediate has been proposed, highlighting the dynamic role of ethenyl moieties in hydrocarbon transformations on catalytic interfaces nih.gov.
Homogeneous Catalysis with this compound-Containing Ligands
This compound-containing ligands are integral to the design and function of various homogeneous catalytic systems, influencing the stability, reactivity, and selectivity of metal complexes. These ligands can coordinate to metal centers, thereby modulating their electronic and steric properties and enabling specific catalytic transformations ifpenergiesnouvelles.fryoutube.com.
Examples include the generation of bridging ethenyl ligands at di-iron centers, where diphenylvinylphosphine (B1198819) reacts with iron carbonyl complexes under UV irradiation to form a bridging four-electron donor ethenyl ligand. Subsequent thermolysis can lead to carbon-phosphorus bond cleavage, yielding μ-alkenyl complexes with a μ-ethenyl moiety acs.org. Similarly, prop-2-ynyl alcohol has been identified as a precursor to the η1-ethenyl ligand in iridium complexes, demonstrating how ethenyl groups can be generated and coordinated in situ researchgate.netnih.gov.
Gold(I) catalysis also utilizes ethenyl-containing species. Dicoordinate gold(I)-ethylene complexes, where ethylene coordinates in an η2-fashion, act as hydroamination catalysts. These complexes, often stabilized by bulky phosphine (B1218219) ligands, show high catalytic activity acs.org. Furthermore, "Ethenyl-Bridged Cationic Digold Complexes" have been reported, showcasing the ability of ethenyl groups to bridge multiple metal centers and stabilize cationic species, which are crucial in various gold-catalyzed reactions acs.org. The careful selection of ligands, including those incorporating ethenyl units, is paramount in homogeneous catalysis to achieve desired reaction rates and product selectivity nih.govijcce.ac.irresearchgate.netmdpi.com.
Chemo-, Regio-, and Stereoselective Catalytic Transformations
The ethenyl group and ethenyl-containing intermediates are pivotal in achieving chemo-, regio-, and stereoselective catalytic transformations. Selectivity in catalysis refers to the ability of a catalyst to direct a reaction towards a specific product among several possible outcomes slideshare.net.
In halogen bond catalysis, the ethenyl moiety of 2-alkenylindoles can participate in [4+2] cycloaddition reactions, influencing the stereoselectivity of the process. Computational studies have explored different catalytic modes, demonstrating how interactions with the ethenyl group can dictate the preference for endo or exo products mdpi.com.
Furthermore, in Rhodium-catalyzed reactions, the formation of specific ethenyl-containing intermediates, such as 1,2-diphenylethenylrhodium intermediates, can be crucial for controlling the chemoselectivity and regioselectivity of tandem reactions researchgate.net. The precise arrangement of atoms and functional groups around the ethenyl moiety in these intermediates guides the subsequent bond formations.
Stereoselective semi-hydrogenation of alkynes to E-alkenes is another area where ethenyl-related structures are important. For instance, the stereoselective partial hydrogenation of alkynes can yield E-alkenyl-substituted benzotriazoles, with the E/Z selectivity being critical for the synthesis of specific isomers researchgate.net. The design of ligands that incorporate or interact favorably with ethenyl groups plays a key role in inducing and controlling these selective transformations ifpenergiesnouvelles.frresearchgate.netrsc.org.
Catalytic Reduction of Organic Pollutants by this compound-Derived Complexes
While the broader field of environmental catalysis extensively addresses the degradation and transformation of organic pollutants, direct and specific examples focusing solely on the catalytic reduction of organic pollutants by ethenyl-derived complexes are not extensively documented in the provided literature. Research in environmental catalysis often highlights the use of various heterogeneous and homogeneous catalysts for the degradation of pollutants through oxidative processes (e.g., Fenton-like reactions, photocatalysis) the-innovation.orgresearchgate.netmdpi.com.
For instance, photocatalytic degradation of ethanol (B145695) (which contains an ethyl group, related to ethenyl) involves its oxidation to acetaldehyde (B116499) and acetic acid, ultimately leading to mineralization into carbon dioxide and water mdpi.com. However, this represents an oxidative degradation rather than a direct reduction by an ethenyl-derived complex. Other studies discuss the general catalytic reduction of organic pollutants using various metal nanoparticles (e.g., silver, iron, copper) in the presence of reducing agents like NaBH4, but without specifically highlighting "ethenyl-derived complexes" as the active reducing agents researchgate.net.
Therefore, while ethenyl-containing compounds and intermediates are central to many catalytic processes, their direct application as active species in the catalytic reduction of organic pollutants, as defined by "this compound-derived complexes," appears to be an area requiring further specific investigation or is less commonly reported in the provided contexts.
Biological and Biomedical Research with Ethylenyl Incorporated Compounds
Design and Synthesis of Ethylenyl-Linked Bioconjugates
The this compound group serves as a versatile linker in the construction of bioconjugates, offering a stable and stereochemically-defined bridge between different molecular components. Its conjugated π-system can facilitate electronic communication, which is crucial for applications in fluorescence and electron transfer studies.
This compound-containing fluorophores have been developed as sensitive probes for nucleic acid detection. The rigid ethylenic bridge helps to maintain the planarity of the chromophore, which can enhance its fluorescence quantum yield upon interaction with DNA or RNA.
A notable example is the biphenyl ethylene (B1197577) derivative, 4,4′-bis-[2-(4-N-ethyl-N-ethoxyl-amino)styryl]biphenyl (BEEASP). This compound was synthesized and investigated as a fluorescent probe for DNA. Upon binding to DNA, BEEASP exhibits a significant increase in fluorescence intensity under both single-photon and two-photon excitation. The interaction mechanism is believed to be groove binding. The binding constant and two-photon active cross-section have been determined, highlighting its potential as an efficient probe for DNA detection in complex biological environments acs.org.
Another powerful strategy involves the metabolic incorporation of vinyl-modified nucleosides into cellular RNA, followed by bioorthogonal chemical reactions to attach fluorescent reporters. For instance, 5-vinyluridine (5-VU) can be incorporated into RNA transcripts in vitro and in living cells. The vinyl group then serves as a handle for conjugation with fluorescent probes through reactions like palladium-mediated oxidative Heck coupling or inverse electron-demand Diels-Alder (IEDDA) reactions. This approach allows for the modular and chemoselective functionalization of RNA, enabling the visualization and tracking of nascent transcripts nih.govresearchgate.net.
Table 1: Photophysical Properties of BEEASP as a DNA Fluorescent Probe
| Property | Value | Reference |
| Binding Constant with DNA | Moderate | acs.org |
| Two-Photon Cross-Section (Φδ) | ~37 GM | acs.org |
| Interaction Mechanism | Groove Binding | acs.org |
The this compound bridge is an effective mediator of electron transfer (ET) over molecular distances due to its conjugated π-electron system. This property has been exploited in the design of nucleoside conjugates to study charge transport mechanisms in DNA, which is crucial for understanding DNA damage and repair processes as well as for the development of DNA-based nanoelectronics.
Synthetic DNA hairpins incorporating a stilbene dicarboxamide linker (a diphenylthis compound derivative) have been used as model systems to investigate the distance dependence of photoinduced electron transfer. In these constructs, the stilbene acts as a photosensitizer. Upon photoexcitation, an electron is transferred from a nearby guanine (G) base, which has the lowest oxidation potential among the natural bases, to the excited stilbene. The rate of this electron transfer is highly dependent on the distance between the stilbene bridge and the guanine base. Studies have shown that while duplex DNA is more effective at mediating electron transfer than proteins, it does not behave like a molecular wire, with the transfer rate decreasing significantly with distance nih.gov.
The synthesis of nucleosides modified with a vinyl group, such as 2-vinyladenosine (2-VA), 7-deazavinyladenosine (7-dVA), and 5-vinyluridine (5-VU), has been well-established nih.govnih.govnih.gov. These vinyl-nucleosides can be incorporated into synthetic oligonucleotides, providing a means to create custom-designed donor-bridge-acceptor systems. By placing these vinyl-bridged nucleosides at specific positions relative to electron donor and acceptor moieties within a DNA strand, researchers can investigate the kinetics and mechanisms of charge transport. The this compound bridge facilitates electronic coupling between the donor and acceptor, and the rate of electron transfer can be modulated by changing the length and composition of the intervening DNA sequence aps.org. Computational and transient absorption studies on dinucleotides have shown that charge transfer processes can occur on a femtosecond timescale (~120 fs) mdpi.compolimi.it.
Molecular Interactions with Biological Receptors and Enzymes
This compound-containing molecules have been instrumental in probing the interactions between ligands and biological receptors. The rigid and planar nature of the this compound group can be used to lock a molecule into a specific conformation, providing valuable insights into the structure-activity relationships of receptor binding.
Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in physiology and disease. The development of synthetic ligands that can modulate the activity of these receptors is a major focus of drug discovery. Stilbenes, which feature a 1,2-diphenylthis compound core, are a well-known class of compounds that interact with nuclear receptors.
Tamoxifen, a triphenylethylene derivative, is a classic example of a selective estrogen receptor modulator (SERM). It acts as a competitive inhibitor of estradiol binding to the estrogen receptor (ER) researchgate.net. The ethylenic core of tamoxifen is crucial for its biological activity. The (Z)-isomer of its active metabolite, 4-hydroxytamoxifen, binds to the ligand-binding domain of the ER, inducing a conformational change that is distinct from that caused by the natural ligand, estradiol. This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription, thus antagonizing estrogen signaling in breast tissue researchgate.netaps.org. The synthesis of various tamoxifen derivatives with modified side chains has been explored to develop more potent and selective ER down-regulators nih.gov.
Other studies have shown that stilbene analogues can exhibit agonist activity on a range of nuclear receptors, including the retinoic acid receptor (RARα), peroxisome proliferator-activated receptors (PPARs), and the farnesoid X receptor (FXR). The specific activity profile depends on the substitution pattern of the stilbene core, demonstrating that the this compound scaffold is a versatile platform for designing new nuclear receptor modulators nih.gov.
The synthesis of molecular cages capable of encapsulating biomolecules is a rapidly advancing field in supramolecular chemistry. These cages can protect encapsulated guests from degradation, control their reactivity, and facilitate their transport. Ring-closing metathesis (RCM), a powerful reaction that forms a carbon-carbon double bond (an this compound linker), has emerged as a key strategy for the synthesis of cyclic peptides and pseudopeptidic cages drughunter.comresearchgate.net.
In this approach, a linear peptide precursor containing two terminal olefin-derivatized side chains is treated with a ruthenium-based catalyst, such as a Grubbs catalyst. The catalyst facilitates an intramolecular reaction that joins the two olefinic side chains, forming a macrocycle and releasing ethylene gas as a byproduct nih.gov. This method has been used to synthesize macrocyclic helical peptides, where the newly formed this compound bond acts as a covalent staple, rigidifying the peptide's secondary structure drughunter.com.
For example, heptapeptides containing terminal olefin side chains have been successfully cyclized using RCM to create 21- and 23-membered macrocyclic peptides. The resulting this compound-containing cyclic structures were shown to adopt stable helical conformations drughunter.com. Similarly, the RCM of a diallylglycine-containing precursor was used to synthesize an eight-membered cyclic pseudo-dipeptide, demonstrating the utility of this method for creating constrained scaffolds for peptidomimetic research chemrxiv.org. These this compound-linked cages create defined cavities that can potentially encapsulate other small molecules or biomolecules, with the nature of the peptide backbone dictating the recognition properties of the cage nih.govuni-konstanz.de.
Table 2: Application of Ring-Closing Metathesis (RCM) in Cage Synthesis
| Precursor | Catalyst | Product | Application | Reference |
| Olefinic Heptapeptide | Grubbs Catalyst | 21/23-membered Macrocyclic Peptide | Peptide secondary structure stabilization | drughunter.com |
| Diallylglycine Derivative | Grubbs Catalyst | 8-membered Cyclic Pseudo-dipeptide | Constrained peptidomimetic scaffold | chemrxiv.org |
Photoreleasable and Caged Bioactive Molecules with this compound Moieties
"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group (PPG). Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal precision. The 2-(2-nitrophenyl)ethyl (NPE) group is a widely used PPG whose photorelease mechanism involves the formation of an this compound-containing byproduct.
The photorelease from NPE-caged compounds is initiated by UV light, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the ethyl linker to form a transient aci-nitro intermediate acs.orgresearchgate.netacs.org. The key step for release is the subsequent deprotonation of this intermediate, which triggers a β-elimination reaction. This elimination cleaves the bond to the protected biomolecule and results in the formation of 2-nitrostyrene, a molecule containing both a nitro group and a vinyl (this compound) group acs.orgnih.gov.
This mechanism has been used to cage a wide variety of bioactive molecules, including nucleosides, amino acids, and signaling molecules like nitroxyl (HNO) acs.orgnih.gov. For example, the photochemistry of NPE-caged thymidine nucleosides has been studied in detail, confirming the β-elimination pathway and the formation of 2-nitrostyrene researchgate.netacs.org. The efficiency of the release can be influenced by solvent conditions, as the deprotonation of the aci-nitro intermediate is a critical step acs.org. The development of NPE-based photocages demonstrates how the formation of an this compound moiety can be the driving force for the controlled release of biological effectors.
Development of Therapeutic Candidates and Apoptosis Inducers
One area of investigation involves the synthesis of derivatives from natural products. For instance, modifying complex molecules to include this compound or related ethylene structures can enhance their efficacy and overcome limitations such as poor solubility. A study focused on derivatives of 4,4-Dimethylcurcumin (DMCU), a compound with known anticancer activities, demonstrated this principle. By adding ethylene-carbonate-linked L-valine side chains, researchers developed two new compounds, 1-TFA and 2-TFA. This modification resulted in a dramatic increase in water solubility and potent anti-proliferative activity against lung cancer cells.
Another significant approach is the development of small molecules designed to interact with specific cellular pathways that control cell death. Research into derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has yielded promising apoptosis-inducing agents for breast cancer. mdpi.comresearchgate.netnih.gov In one study, a specific derivative, referred to as compound 4 , demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com This compound was shown to effectively trigger apoptosis, with a notable percentage of cells entering both early and late apoptotic stages after treatment. mdpi.com The in vivo efficacy was also confirmed, as treatment with compound 4 led to a significant reduction in solid tumor mass. nih.gov
Similarly, ethyl-3,4-dihydroxybenzoate, a polyphenolic compound, has been identified as an inducer of both autophagy and apoptosis in esophageal squamous cell carcinoma cells. nih.govplos.orgnih.gov This compound's mechanism involves the upregulation of several key proteins, including NDRG1 and BNIP3, leading to caspase-dependent apoptosis. nih.govnih.gov Treatment with ethyl-3,4-dihydroxybenzoate resulted in a substantial increase in the apoptotic cell population in vitro. plos.org
Natural substances containing this compound functionalities, such as fulvic acids, which are characterized by the presence of ethenyl and other reactive groups, have also been recognized for their therapeutic potential. nih.govnih.govmdpi.com These complex biopolymers exhibit a range of biological activities, including the ability to induce apoptosis in tumor cells while simultaneously protecting healthy tissues from oxidative stress. mdpi.com
The detailed findings from these studies highlight the potential of this compound-incorporated compounds as a foundation for new anticancer therapies.
Interactive Data Table: Antiproliferative and Apoptotic Effects of Selected Compounds
Below is a summary of the in vitro effects of specific this compound-related therapeutic candidates on cancer cell lines.
| Compound | Target Cell Line | IC50 Value | Key Apoptotic Findings |
| Compound 4 (Thiophene Derivative) | MCF-7 (Breast Cancer) | 23.2 µM | 26.86% total reduction in cell viability; 8.73% of cells in early apoptosis; 18.13% in late apoptosis. mdpi.com |
| Ethyl-3,4-dihydroxybenzoate | KYSE 170 (Esophageal Cancer) | 50 µg/ml | Approximately 40% of cells were apoptotic after 72 hours of treatment. plos.org |
| 2-TFA (DMCU Derivative) | A549, NCI-H460, NCI-H358 (Lung Cancer) | Not Specified | Potent anti-proliferative agent due to high intracellular uptake. nih.gov |
Interactive Data Table: Mechanistic Insights into Apoptosis Induction
This table outlines the proposed mechanisms through which these compounds induce apoptosis.
| Compound | Proposed Mechanism of Action |
| Compound 4 (Thiophene Derivative) | In silico studies suggest it acts as an agonist for JAK2 inhibitors. mdpi.comnih.gov |
| Ethyl-3,4-dihydroxybenzoate | Induces caspase-dependent apoptosis through the upregulation of NDRG1, BNIP3, Beclin, and hypoxia-inducible factor-1α. nih.govnih.gov |
| 2-TFA (DMCU Derivative) | The L-valine side chain is recognized by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, facilitating high intracellular uptake. nih.gov |
| Fulvic Acids | Exhibit anticancer activity by inducing apoptosis in tumor cells while protecting healthy tissues from oxidative stress. mdpi.com |
Environmental and Astrochemical Significance of Ethylenyl Species
Atmospheric Chemistry of Ethylenyl Radicals and Their Derivatives
This compound (C₂H) is a significant radical found in the atmospheres of planets, notably Titan, where temperatures can range from 70 K to 180 K. acs.orgnih.govleidenuniv.nl In Titan's atmosphere, this compound radicals are primarily generated through the ultraviolet (UV) photolysis of acetylene (B1199291) (C₂H₂). leidenuniv.nl
Hydrogen-atom abstraction reactions are a common pathway for the ethynyl (B1212043) radical in these atmospheric settings. acs.orgnih.gov Research has focused on its reactions with various atmospheric constituents. For example, studies at low temperatures (e.g., 79 K) have investigated the reactions of C₂H with ethene (C₂H₄) and propene (C₃H₆). leidenuniv.nl
Table 1: this compound Reactions and Products in Planetary Atmospheres (Example at 79 K)
| Reactant | Major Product(s) | Yield (%) | Notes |
| Ethene (C₂H₄) | Vinylacetylene (C₄H₄) | 100 | Via H-loss leidenuniv.nl |
| Propene (C₃H₆) | Vinylacetylene (C₄H₄) | 85 ± 10 | Via CH₃-loss leidenuniv.nl |
| 4-penten-1-yne, cis- and trans-3-penten-1-yne, 2-methyl-1-buten-3-yne (C₅H₆ isomers) | 15 ± 10 | Via H-loss leidenuniv.nl |
These reactions contribute substantially to the synthesis of polyacetylenes and other highly unsaturated hydrocarbons, including aromatic structures, which are observed in cold molecular clouds and hydrocarbon-rich planetary atmospheres. leidenuniv.nlresearchgate.net
The reaction of this compound with molecular oxygen (O₂) is also relevant to atmospheric chemistry where oxygen is present. This reaction proceeds through an ethynyl peroxy radical intermediate, leading to various products. acs.orgnih.gov
Table 2: this compound Reaction with Molecular Oxygen (at 298 K)
| Initial Intermediate | Dominant Reaction Pathways | Branching Ratio (at 298 K) |
| Ethynyl Peroxy Radical | Oxygen-oxygen cleavage to HCCO + O | 1:1 (approx.) acs.orgnih.gov |
| Isomerization to HCO + CO | 1:1 (approx.) acs.orgnih.gov |
Furthermore, investigations into the reactions of C₂H with nitrogen-containing species such as hydrogen cyanide (HCN) and acetonitrile (B52724) (CH₃CN) are crucial for understanding Titan's atmospheric composition. These reactions exhibit increasing rate constants with rising temperatures, and the C₂H + HCN reaction is understood to proceed via an addition/elimination pathway. nasa.gov
Astrophysical Models of this compound Formation and Reactivity in Protoplanetary Disks
The ethynyl radical (C₂H) is recognized as one of the most abundant polyatomic radicals identified in interstellar space. aip.orgacs.orgnih.gov It serves as a fundamental building block for molecular mass growth processes at low temperatures, leading to the formation of highly unsaturated hydrocarbons and aromatic structures within cold molecular clouds, such as the Taurus Molecular Cloud (TMC-1). researchgate.net The presence of C₂H has been confirmed in various interstellar gas clouds, including the Orion Nebula. colorado.edu
In regions of massive star formation, C₂H is nearly ubiquitous across different evolutionary stages, from Infrared Dark Clouds to Ultracompact HII regions. arxiv.org Astrophysical models indicate that while C₂H is abundant early in massive star formation, it undergoes rapid transformation into other molecules within the core center. arxiv.org However, its abundance remains high in the outer regions of these clouds due to the continuous replenishment of elemental carbon, which results from the dissociation of carbon monoxide (CO) by interstellar UV photons. arxiv.org Consequently, C₂H is considered a valuable molecule for probing the initial conditions of massive star formation. arxiv.orgresearchgate.net
In carbon-rich astrophysical environments, C₂H is frequently employed as a tracer for linear carbon chain molecules. frontiersin.org The photodissociation of acetylene (C₂H₂) and hydrogen cyanide (HCN) by ultraviolet photons in the outer stellar regions can generate C₂H and CN radicals, thereby driving the formation of these carbon chain molecules. frontiersin.org
Protoplanetary disks, which are essential structures for star and planet formation, contain the gas and dust necessary for the synthesis of complex organic molecules (COMs). aanda.org this compound is implicated in the "Chemistry in Disks" (CID) project, an initiative dedicated to studying the physical and chemical structures of protoplanetary disks around young stars using advanced chemical models like ALCHEMIC and NAHOON. uni-jena.dempg.de COMs are efficiently formed on the surfaces of dust grains in the disk midplane through chemical reactions, with C₂H acting as a potential precursor in these processes. aanda.org A key condensation reaction in interstellar and circumstellar sources is C₂H + C₂H₂ → C₄H₂ + H, which produces diacetylene (C₄H₂) and hydrogen. This reaction proceeds without an entrance barrier, allowing it to be efficient even at the low temperatures characteristic of these environments. sbq.org.bruhmreactiondynamics.org
Combustion and Fuel Chemistry Contributions of this compound
The ethynyl radical (C₂H) is a critical intermediate in various combustion reactions, particularly in fuel-rich hydrocarbon combustion processes involving different alkynes, often occurring at temperatures exceeding 1800 K. aip.orgaip.orgacs.orgnih.govacs.orgnih.govcolorado.eduosti.gov Its significance in combustion chemistry extends to its role as a key precursor in the synthesis of polyynes, polycyclic aromatic hydrocarbons (PAHs), and soot particles. aip.orgacs.orgnih.govcolorado.eduresearchgate.net
Hydrogen-atom abstraction reactions are highly prevalent for the ethynyl radical in combustion environments and frequently represent the primary reaction pathway. acs.orgnih.gov These abstraction reactions are thermodynamically favored due to the substantial dissociation energy of the sp-hybridized C-H bond in acetylene. acs.org Kinetic studies have reported large rate constants for the reactions of C₂H with various saturated hydrocarbons across a broad temperature range, indicating relatively low barriers for abstraction. acs.org
The reaction of C₂H with molecular oxygen (O₂) is of major importance in combustion processes. researchgate.netacs.orgnih.gov This reaction proceeds via the formation of an ethynyl peroxy radical. Subsequently, this intermediate can undergo oxygen-oxygen bond cleavage to yield HCCO and atomic oxygen (O), or it can isomerize to produce formyl radical (HCO) and carbon monoxide (CO). acs.orgnih.gov At 298 K, the branching ratio between these two dominant pathways is approximately 1:1. acs.orgnih.gov Minor reaction pathways can also lead to the formation of carbon dioxide (CO₂) and methylidyne radical (CH). acs.orgnih.gov
The reaction between C₂H and acetylene (C₂H₂) is a well-studied example in combustion, leading to the formation of diacetylene (C₄H₂) and hydrogen (H). sbq.org.br This reaction can proceed through at least two distinct pathways, with C₄H₃ potentially serving as an intermediate in one of these pathways. sbq.org.br
The ethynyl radical and its substituted derivatives are crucial intermediates within the hydrogen abstraction-acetylene addition (HACA) mechanism. This mechanism is fundamental to the growth of polyaromatic ring species and the ultimate formation of soot in fuel-rich combustion environments. aip.org Research efforts, such as those by the Nesbitt group, highlight the rapid reactivity of the ethynyl radical with other carbon-containing molecules, which leads to the formation of increasingly complex species and contributes to soot formation. colorado.edu
Future Research Trajectories and Interdisciplinary Outlook
Synergistic Integration of Experimental and Computational Methodologies
The inherent reactivity and transient nature of the ethenyl radical necessitate a strong synergy between experimental and computational approaches to fully elucidate its behavior and reaction pathways. nih.govacs.orgaip.orgnih.govresearchgate.netacs.orgacs.orgacs.org Advanced computational chemistry techniques, such as Density Functional Theory (DFT) and high-level ab initio methods, are crucial for predicting molecular structures, vibrational frequencies, and reaction energetics of the ethenyl radical and its derivatives. acs.orgacs.orgfigshare.comresearchgate.net
Future research will increasingly integrate real-time experimental observations with sophisticated computational models to gain a deeper understanding of ethenyl radical reactions. This includes studying hydrogen abstraction reactions, which are common for the ethynyl (B1212043) radical in environments ranging from interstellar space to combustion. nih.govacs.orgnih.govresearchgate.net Computational studies can provide insights into reaction barriers and kinetics, guiding experimental design and interpretation. nih.govacs.orgnih.govresearchgate.netacs.orgacs.orgacs.org For instance, theoretical studies have been performed on the reaction mechanisms of vinyl radicals with molecules like formaldehyde, revealing competitive addition-elimination pathways that can be useful for future experimental investigations. acs.org The continued refinement of computational models to achieve subchemical accuracy will enable more reliable predictions for complex reaction systems involving ethenyl species. nih.govacs.orgnih.govresearchgate.netacs.org
Exploration of Novel Reaction Manifolds and Sustainable Synthesis
The exploration of novel reaction manifolds for ethenyl-containing compounds and the development of sustainable synthetic routes are critical future research directions. This includes discovering new catalytic systems that promote selective transformations of ethenyl groups, moving beyond traditional methods that might be energy-intensive or generate significant waste. The development of "green monomers" from renewable feedstocks, such as saccharides (e.g., α,α'-trehalose and D-glucose), for the synthesis of vinyl copolymers represents a significant step towards industrial sustainability and green chemistry principles. unifi.itfigshare.com
Future research will focus on developing efficient and environmentally friendly methods for producing ethenyl-containing monomers and polymers. This includes the production of renewable ethyl acetate (B1210297) from bioethanol, offering a sustainable alternative to fossil fuel-derived counterparts and significantly reducing greenhouse gas emissions. chemistryforsustainability.orgcropenergies.comchemanalyst.com The oxidative coupling of methane (B114726) (OCM) is also being explored as an economically viable and environmentally friendly route for ethylene (B1197577) production, a key building block for many plastics. finden.co.uk Research into controlled/living polymerization techniques for renewable vinyl monomers, such as terpenes and phenylpropanoids, will lead to novel bio-based polymers with well-defined structures and properties. rsc.orgresearchgate.netresearchgate.net
Advancements in Materials Design and Performance
Ethenyl chemistry is fundamental to the design of advanced materials with enhanced performance characteristics. The ethenyl group's ability to undergo polymerization makes it a versatile building block for a wide range of polymers and functional materials. mdpi.comontosight.aipsu.eduwikipedia.org
Future research will focus on incorporating ethenyl functionalities into novel material architectures to achieve desired properties. This includes the development of vinyl-functionalized silsesquioxanes as precursors for advanced materials like well-defined cage silsesquioxanes, Janus-type nanomaterials, new polymers, and porous materials. mdpi.com The creation of stimuli-cleavable vinyl polymers that can degrade when exposed to specific triggers (e.g., light, pH changes, enzymatic activity) is a promising area for addressing the environmental impact of plastics while retaining their beneficial properties. rsc.orgresearchgate.net Furthermore, research will explore self-healing polymers, including vitrimers and supramolecular materials, which can autonomously repair damage, enhancing durability and sustainability in applications ranging from industrial coatings to biomedical devices. plasticsengineering.org The use of ethenyl-functionalized components in polymeric nanocomposites also holds potential for physical and biological applications. bohrium.com
Emerging Applications in Diagnostics and Therapeutics
The unique properties of polymers containing ethenyl groups make them highly relevant for emerging applications in diagnostics and therapeutics. Their biocompatibility and potential for modification allow for tailored functionalities in biomedical contexts.
Future research will extensively explore the use of ethenyl-derived polymers in advanced drug delivery systems, tissue engineering scaffolds, and hydrogels for wound healing. researchgate.netontosight.aiontosight.ai For instance, polymers like 2-Pyrrolidinone, 1-ethenyl-, polymer with ((2-(ethenyloxy)ethoxy)methyl)oxirane, and acetic acid ethenyl ester, polymer with 3-ethenyl-2-oxazolidinone, are being investigated for their biocompatibility and ability to be tailored for specific drug release profiles and mechanical properties. ontosight.aiontosight.ai The functionalization of polymers with ethenyl moieties allows for the immobilization of bioactive molecules, leading to the development of biosensors with excellent analytical performance and nonfouling surfaces with antibacterial activity. acs.orgmdpi.com The application of carborane compounds with ethenyl substituents, such as 1,2-dicarbadodecaborane(12), 1-ethenyl-, is also being explored for potential use in cancer treatment and designing new materials with unique properties. ontosight.ai
Addressing Environmental Challenges through Ethylenyl Chemistry
Addressing environmental challenges, particularly plastic pollution and the demand for sustainable chemical processes, is a significant future trajectory for ethenyl chemistry. The widespread use of vinyl polymers, such as polyvinyl chloride (PVC), has raised concerns due to their long-term persistence. rsc.orgresearchgate.netunibo.itgreenlodgingnews.com
Future research will focus on developing more sustainable alternatives and recycling technologies for vinyl-based materials. This includes the design of degradable vinyl polymers that can break down under specific conditions, reducing their environmental footprint. rsc.orgresearchgate.net Chemical recycling technologies, such as depolymerization, pyrolysis, and gasification, are being developed to convert plastic waste into valuable feedstocks for new chemicals and plastics. mdpi.com The shift towards bio-based polymers, derived from renewable resources like plant biomass, is also a key area of focus to reduce carbon emissions and resource depletion. researchgate.netmdpi.com Efforts are underway to produce ethylene and other vinyl monomers from renewable sources, such as methane and bioethanol, to lessen reliance on fossil fuels. chemistryforsustainability.orgcropenergies.comchemanalyst.comfinden.co.ukki.sirsc.org Furthermore, research will continue to explore methods for introducing functional groups and heteroatoms into vinyl polymer backbones to enhance their degradability and recyclability, thereby contributing to solutions for microplastics and marine plastics. researchgate.net
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of ethylenyl-containing compounds?
- Methodological Approach :
- Variable Control : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) while holding others constant to isolate effects on yield and selectivity .
- Replication : Conduct triplicate trials to assess reproducibility, and apply statistical tests (e.g., ANOVA) to validate significance of observed trends .
- Data Documentation : Use standardized tables (see Table 1) to log raw data, including deviations (e.g., impurities detected via GC-MS).
Table 1 : Example Data Log for this compound Synthesis
| Reaction Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| 80 | 5 | THF | 72 ± 3 | 98.5 |
| 100 | 5 | THF | 68 ± 4 | 97.8 |
- Key Evidence : Experimental rigor aligns with protocols emphasizing controlled variables and statistical validation .
Q. How should researchers select spectroscopic techniques to characterize this compound functional groups?
- Methodological Approach :
- NMR Spectroscopy : Use - and -NMR to identify vinyl proton shifts (δ 4.5–6.5 ppm) and carbon environments, comparing against databases like SDBS .
- IR Spectroscopy : Analyze C=C stretching vibrations (~1600–1680 cm) to confirm bond geometry (cis/trans) .
- Mass Spectrometry : Employ high-resolution MS to differentiate isotopic patterns and rule out fragmentation artifacts .
Advanced Research Questions
Q. How can contradictions in this compound reaction kinetics data be resolved across studies?
- Methodological Approach :
- Sensitivity Analysis : Test if discrepancies arise from uncontrolled variables (e.g., trace oxygen affecting radical intermediates) by replicating experiments under inert atmospheres .
- Cross-Validation : Compare kinetic models (e.g., Arrhenius vs. Eyring) using Bayesian statistics to identify the most robust fit for observed rate constants .
- Contradiction Mapping : Classify contradictions as methodological (e.g., calibration errors) or mechanistic (e.g., competing pathways), prioritizing resolution of dominant factors .
Q. What computational strategies best predict this compound moiety reactivity in catalytic systems?
- Methodological Approach :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compute frontier orbital energies, identifying nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvent effects (e.g., polarizable continuum models) to assess thermodynamic stability under reaction conditions .
- Benchmarking : Validate methods against experimental data (e.g., bond dissociation energies) to refine computational parameters .
Data Contradiction & Validation
Q. How should researchers address outliers in this compound stability studies under varying pH conditions?
- Methodological Approach :
- Outlier Analysis : Apply Grubbs’ test to statistically identify outliers, then investigate root causes (e.g., hydrolysis side reactions) via LC-MS .
- Controlled Repeats : Redesign experiments with stricter pH buffering (e.g., phosphate buffers) to minimize variability .
- Error Propagation Models : Quantify uncertainty in stability constants using Monte Carlo simulations .
Literature & Ethical Compliance
Q. What criteria should govern literature selection for this compound mechanistic studies?
- Methodological Approach :
- Source Evaluation : Prioritize studies with transparent experimental details (e.g., full spectroscopic data) over those lacking reproducibility .
- Bias Mitigation : Use systematic reviews to aggregate findings, noting conflicts of interest (e.g., industry-funded studies favoring specific catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
